Stereospecific Suicide Inactivation of D-Amino Acid Oxidase by D-PAG vs. L-PAG
D-PAG functions as a bona fide suicide substrate for D-amino acid oxidase (DAAO), resulting in time-dependent, covalent inactivation of the enzyme. In contrast, L-PAG is oxidized by L-amino acid oxidase (LAAO) but does not inactivate this enzyme, accumulating acetopyruvate as a product instead [1]. The inactivation stoichiometry for D-PAG with DAAO is 1.7 labels per enzyme subunit, at which point only ~2% of the original catalytic activity remains [1]. This establishes a chiral, enzyme-specific partition of inactivation function.
| Evidence Dimension | Enzyme inactivation (suicide substrate) specificity |
|---|---|
| Target Compound Data | D-PAG inactivates DAAO; 1.7 labels/subunit introduced; residual DAAO activity ~2%. |
| Comparator Or Baseline | L-PAG is a substrate for LAAO but does not inactivate LAAO; accumulates acetopyruvate. |
| Quantified Difference | Qualitative binary difference: D-PAG = irreversible inactivator of DAAO; L-PAG = non-inactivator substrate for LAAO. |
| Conditions | Purified hog kidney DAAO; Crotalus adamanteus venom LAAO; assay via oxygen consumption and spectral analysis. |
Why This Matters
This chiral specificity makes D-PAG an essential, non-substitutable probe for exclusively studying DAAO-mediated biological processes without off-target inactivation of L-amino acid oxidases.
- [1] Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070–3076. View Source
